- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes, Journal of the American Chemical Society, 2019, 141(51), 20424-20433
Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)
90562-35-9 structure
Product Name:7-Chloro-1,2,3,4-tetrahydroquinoline
Número CAS:90562-35-9
MF:C9H10ClN
Megavatios:167.635401248932
MDL:MFCD08544268
CID:1026917
PubChem ID:13047366
Update Time:2025-05-26
7-Chloro-1,2,3,4-tetrahydroquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 7-chloro-1,2,3,4-tetrahydro-Quinoline
- 7-chloro-1,2,3,4-tetrahydroquinoline
- Quinoline, 7-chloro-1,2,3,4-tetrahydro-
- WVEIRFXVLXAKLS-UHFFFAOYSA-N
- 5077AC
- VT1294
- MB06330
- FCH1152675
- AX8211758
- 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
- AKOS016006017
- AS-54755
- MFCD08544268
- SY118852
- SCHEMBL3873031
- DA-01269
- CS-0040537
- DTXSID10516324
- 90562-35-9
- EN300-175050
- 7-Chloro-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD08544268
- Renchi: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
- Clave inchi: WVEIRFXVLXAKLS-UHFFFAOYSA-N
- Sonrisas: ClC1C=C2NCCCC2=CC=1
Atributos calculados
- Calidad precisa: 167.0501770g/mol
- Masa isotópica única: 167.0501770g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 138
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.9
- Superficie del Polo topológico: 12
7-Chloro-1,2,3,4-tetrahydroquinoline Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature
7-Chloro-1,2,3,4-tetrahydroquinoline PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006845-10g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 10g |
$846.30 | 2023-08-31 | |
| Alichem | A189006845-25g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 25g |
$1727.16 | 2023-08-31 | |
| Alichem | A189006845-100g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 100g |
$4005.67 | 2023-08-31 | |
| TRC | C384628-50mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384628-100mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C384628-500mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Fluorochem | 231154-250mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
£66.00 | 2022-02-28 | |
| Fluorochem | 231154-1g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 1g |
£131.00 | 2022-02-28 | |
| Fluorochem | 231154-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 5g |
£377.00 | 2022-02-28 | |
| Fluorochem | 231154-10g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 10g |
£594.00 | 2022-02-28 |
7-Chloro-1,2,3,4-tetrahydroquinoline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ; 4 h, 40 °C
Referencia
- High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditions, Tetrahedron Letters, 2017, 58(36), 3571-3573
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 24 h, 80 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Referencia
- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism, Journal of the American Chemical Society, 2018, 140(12), 4417-4429
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ; rt; 30 min, reflux
1.2 Solvents: Methanol ; rt; 30 min, reflux
Referencia
- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists, European Journal of Medicinal Chemistry, 2021, 211,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 4 h, 1 MPa, 30 °C
Referencia
- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C
Referencia
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C
Referencia
- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis, Organic Chemistry Frontiers, 2021, 8(24), 6901-6908
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C
Referencia
- Boric acid catalyzed chemoselective reduction of quinolines, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C
Referencia
- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source, ChemistrySelect, 2019, 4(21), 6572-6577
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 4 atm, 40 °C
Referencia
- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of Quinolines, ACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C
Referencia
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ; 8 h, 80 °C
Referencia
- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane, Organic Chemistry Frontiers, 2021, 8(18), 5002-5007
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referencia
- Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic amines, Organic Chemistry Frontiers, 2020, 7(2), 425-429
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
Referencia
- Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridine, Polyhedron, 1983, 2(7), 595-602
7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials
- 7-Chloro-3,4-dihydroquinolin-2(1H)-one
- Benzenepropanol, 2-amino-4-chloro-
- (2-Amino-4-chlorophenyl)methanol
- 4,7-Dichloroquinoline
- 7-Chloroquinoline
7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products
7-Chloro-1,2,3,4-tetrahydroquinoline Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline
Número de pedido:A922425
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 14:32
Precio ($):212.0
Correo electrónico:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline
Número de pedido:sfd18406
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:38
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
7-Chloro-1,2,3,4-tetrahydroquinoline Literatura relevante
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline) Productos relacionados
- 90562-33-7(5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride)
- 49716-18-9(6-Chloro-1,2,3,4-tetrahydroquinoline)
- 90562-36-0(8-Chloro-1,2,3,4-tetrahydroquinoline)
- 90562-34-8(7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride)
- 1187933-40-9(7-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline)
- 73253-30-2(5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride)
- 72995-16-5(5-Chloro-1,2,3,4-tetrahydroquinoline)
- 1783400-57-6(6,7-Dichloro-1,2,3,4-tetrahydroquinoline)
- 313673-94-8(7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine)
- 104828-62-8
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline
Pureza:99%
Cantidad:5g
Precio ($):212.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe